N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has shown potential in various scientific research applications, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a quinazoline derivative under specific conditions. The reaction is often catalyzed by iodine and requires a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been extensively studied for its potential in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the treatment of cancers where EGFR is overexpressed.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
Uniqueness
N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structural features and its ability to inhibit EGFR tyrosine kinase with high potency. Its distinct quinazoline core and the presence of both chlorine and fluorine atoms contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C18H13ClFN3O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O3/c19-12-9-10(5-6-13(12)20)21-17(26)18-8-7-15(24)23(18)14-4-2-1-3-11(14)16(25)22-18/h1-6,9H,7-8H2,(H,21,26)(H,22,25) |
InChI Key |
JLJTYEBGUKEJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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